molecular formula C17H21NO3S B14603856 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-48-4

2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14603856
CAS No.: 60264-48-4
M. Wt: 319.4 g/mol
InChI Key: BQUMDPBLOFSXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structure and properties It is a member of the sulfonyl pyridine family, which is characterized by the presence of a sulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2,5-diethylphenyl ethanesulfonyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
  • 2-(DODECYLSULFONYL)-1-ETHANESULFONYL FLUORIDE

Uniqueness

2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 2,5-diethyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and proteins.

Properties

CAS No.

60264-48-4

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[1-(2,5-diethylphenyl)ethylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C17H21NO3S/c1-4-14-9-10-15(5-2)16(12-14)13(3)22(20,21)17-8-6-7-11-18(17)19/h6-13H,4-5H2,1-3H3

InChI Key

BQUMDPBLOFSXDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C(C)S(=O)(=O)C2=CC=CC=[N+]2[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.